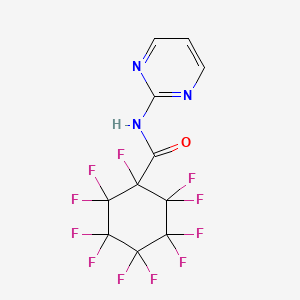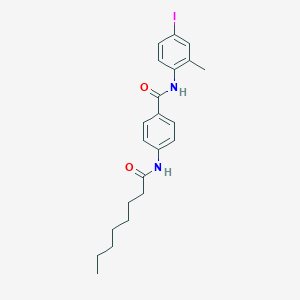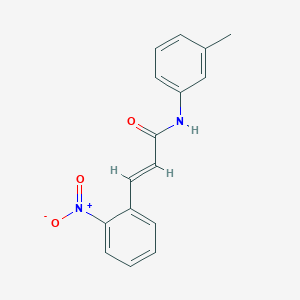![molecular formula C35H24F2N2O2 B11557902 4,4'-methanediylbis(N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}aniline)](/img/structure/B11557902.png)
4,4'-methanediylbis(N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}aniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[4-({4-[(E)-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]METHANIMINE is a complex organic compound characterized by the presence of fluorophenyl and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[4-({4-[(E)-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]METHANIMINE typically involves the condensation of 5-(4-fluorophenyl)furan-2-carbaldehyde with 4-({4-[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]phenyl}methyl)aniline under reflux conditions in ethanol . The reaction is facilitated by the presence of a base such as sodium hydroxide or potassium carbonate, which promotes the formation of the imine linkage.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper complexes can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[4-({4-[(E)-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]METHANIMINE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Major Products
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
(E)-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[4-({4-[(E)-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[4-({4-[(E)-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[4-({4-[(E)-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]METHANIMINE shares similarities with other fluorophenyl and furan-containing compounds, such as:
Uniqueness
The uniqueness of (E)-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[4-({4-[(E)-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]METHANIMINE lies in its specific structural arrangement, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C35H24F2N2O2 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
1-[5-(4-fluorophenyl)furan-2-yl]-N-[4-[[4-[[5-(4-fluorophenyl)furan-2-yl]methylideneamino]phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C35H24F2N2O2/c36-28-9-5-26(6-10-28)34-19-17-32(40-34)22-38-30-13-1-24(2-14-30)21-25-3-15-31(16-4-25)39-23-33-18-20-35(41-33)27-7-11-29(37)12-8-27/h1-20,22-23H,21H2 |
InChI Key |
DUDRWFVZPMWHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(O3)C4=CC=C(C=C4)F)N=CC5=CC=C(O5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-bis[4-(propan-2-yl)benzyl]benzene-1,3-dicarboxamide](/img/structure/B11557830.png)
![6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11557831.png)

![2-(5-bromo-2-pyridyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11557849.png)
![N'~1~,N'~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide](/img/structure/B11557855.png)
![N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11557868.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11557880.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B11557893.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11557894.png)
![N'-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11557897.png)
![N-{2-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11557912.png)
![2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557920.png)
